

Chemical properties and structure of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

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Compound of Interest

Compound Name: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

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An In-Depth Technical Guide to 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**, a compound of interest for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and presents a logical workflow for its synthesis.

Chemical Properties and Structure

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, also known as Desbutylbumetanide, is recognized as a primary metabolite and impurity of the potent loop diuretic, Bumetanide.[1][2][3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Identification and Nomenclature

Parameter	Value
IUPAC Name	3-amino-4-phenoxy-5-sulfamoylbenzoic acid[4]
Synonyms	Desbutylbumetanide, Bumetanide Impurity B[3] [4]
CAS Number	28328-54-3[4]
Chemical Formula	C ₁₃ H ₁₂ N ₂ O ₅ S[5]
Molecular Weight	308.31 g/mol [5]

Structural and Physicochemical Properties

Parameter	Value
SMILES	<chem>C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N</chem> [4]
InChI	InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)[4]
Melting Point	255-256 °C[6]
Predicted pKa	3.91 ± 0.10[4]
Predicted LogP	0.9[4]
Solubility	Information on specific solubility values is limited. It is expected to be soluble in alkaline solutions.

Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

The synthesis of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** is typically achieved through the reduction of its nitro precursor, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.

Experimental Protocol: Catalytic Hydrogenation

A common method for this transformation involves catalytic hydrogenation.[6][7]

Materials:

- 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid
- 10% Palladium on carbon (Pd/C) catalyst
- Ethanol or Water
- 1N Lithium hydroxide (if using water as a solvent)
- 4N Hydrochloric acid
- Parr hydrogenator or similar hydrogenation apparatus

Procedure:

- A suspension of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (e.g., 20 g) is prepared in a suitable solvent such as ethanol (e.g., 100 ml) or water (e.g., 100 ml).[6][7]
- If water is used as the solvent, the pH of the suspension is adjusted to 8 by the addition of 1N lithium hydroxide to facilitate dissolution.[6]
- The 10% Pd/C catalyst (e.g., 0.5 g for 3.7 g of starting material) is added to the mixture.[7]
- The mixture is then subjected to hydrogenation. This can be performed in a Parr hydrogenator at a hydrogen pressure of 40 psi for approximately 1.5 hours or at room temperature and 1.1 atmosphere of hydrogen pressure until hydrogen uptake ceases.[6][7]
- Upon completion of the reaction, the catalyst is removed by filtration.
- The filtrate is then concentrated. If water was the solvent, the product is precipitated by acidifying the filtrate to a pH of 2.5 with 4N hydrochloric acid.[6]
- The resulting solid, **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**, is collected. It can be further purified by recrystallization from aqueous ethanol.[6]



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Caption: Synthetic workflow for **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**.

Analytical Methodologies

While specific, validated protocols for the analysis of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** are not extensively detailed in publicly available literature, methods for the parent compound, Bumetanide, and its impurities can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of Bumetanide and its impurities, including **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**.^{[8][9][10]}

General Chromatographic Conditions:

- Column: C18 column (e.g., Discovery C18, 250 x 4.6 mm, 5 µm).^{[8][9]}
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phthalaldehyde or a phosphate buffer) and an organic solvent (e.g., acetonitrile). A common ratio is 50:50 (v/v).^{[8][9]}
- Detection: UV detection at a wavelength of 254 nm is often used.^{[8][9]} Alternatively, fluorescence detection (excitation at 338 nm, emission at 433 nm) can provide higher sensitivity for Bumetanide and potentially its metabolites.^[10]
- Flow Rate: A typical flow rate is 1.0 mL/min.^{[8][9]}
- Injection Volume: 20 µL.
- Sample Preparation: For drug formulations, the tablet powder can be dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water), sonicated, centrifuged, and filtered before

injection.[8] For biological samples like plasma, a protein precipitation step with acetonitrile is required.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

Suppliers of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** as a reference standard indicate that ¹H-NMR and Mass Spectrometry data are available for structure confirmation.[11]

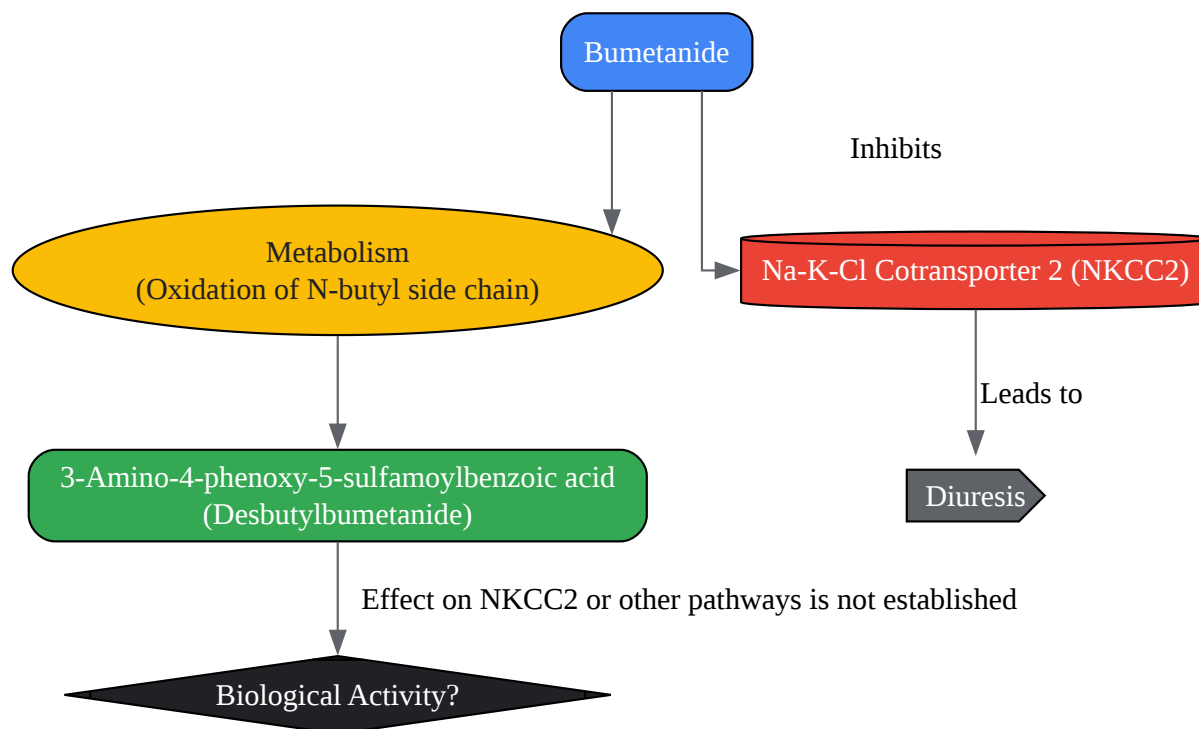
However, detailed spectral data and fragmentation patterns are not readily available in the public domain. General fragmentation patterns for aromatic carboxylic acids, amines, and sulfonamides can be used for initial interpretation of mass spectra.[12]

Biological Activity and Signaling Pathways

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a metabolite of Bumetanide, a loop diuretic that exerts its effect by inhibiting the Na-K-Cl cotransporter, particularly the NKCC2 isoform in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a reduction in the reabsorption of sodium, chloride, and potassium ions, resulting in diuresis.

The structure-activity relationship of Bumetanide and its derivatives has been a subject of study. These studies indicate that modifications to the butylamino side chain can significantly impact the inhibitory activity on NKCC1 and NKCC2.[1][13] However, there is a lack of direct experimental evidence in the reviewed literature specifically detailing the biological activity of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** (Desbutylbumetanide) on the Na-K-Cl cotransporter or any other signaling pathway. It is often considered an inactive metabolite.[7]

Due to the absence of specific data on its interaction with any signaling pathway, a diagrammatic representation of its biological mechanism of action cannot be provided at this time. Further research is required to elucidate the pharmacological profile of this metabolite.



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Caption: Relationship between Bumetanide, its metabolite, and the target transporter.

Conclusion

This technical guide has consolidated the available information on the chemical properties, structure, and synthesis of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**. While its identity as a metabolite of Bumetanide is well-established, its own biological activity remains an area for further investigation. The provided synthetic and analytical frameworks can serve as a foundation for researchers and drug development professionals working with this compound. Future studies are needed to fully characterize its pharmacological profile and potential interactions with biological systems.

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